5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the tetrahydroisoquinoline ring, along with two carbonyl groups at the 1st and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Diols.
Substitution: Various substituted tetrahydroisoquinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the iodine and methyl substitutions.
5-Iodo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carbonyl groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the iodine atom.
Uniqueness
5-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to the presence of both iodine and methyl groups, along with the carbonyl functionalities. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8INO2 |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
5-iodo-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8INO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
KKRXESYHSFKQOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2I |
Origin of Product |
United States |
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